N,N-dimethylazetidine-3-carboxamide hydrochloride
Overview
Description
N,N-dimethylazetidine-3-carboxamide hydrochloride is a chemical compound with the molecular formula C6H13ClN2O . It has a molecular weight of 164.63 g/mol . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H12N2O.ClH/c1-8(2)6(9)5-3-7-4-5;/h5,7H,3-4H2,1-2H3;1H
. The canonical SMILES structure is CN(C)C(=O)C1CNC1.Cl
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 164.63 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 1 . The exact mass and the monoisotopic mass of the compound are 164.0716407 g/mol . The topological polar surface area of the compound is 32.3 Ų .Scientific Research Applications
Chemical Synthesis and Derivatives
- Synthesis of Derivatives : N,N-dimethylazetidine-3-carboxamide hydrochloride and its derivatives have been synthesized for various purposes. For example, the synthesis of 3,3-dimethylazetidine-2-carboxylic acid and its derivatives has been explored, highlighting the compound's potential in creating new non-proteinogenic sterically hindered α-amino acids (Kimpe, Boeykens, & Tourwé, 1998).
Pharmacological Research
- Antiviral Research : Studies have been conducted on analogues of this compound, such as 1-beta-D-ribofuranosyl-1,2,4-triazole-3-carboxamidine hydrochloride, to evaluate their antiviral activity against a range of viruses including bunyaviruses, flaviviruses, and paramyxoviruses (Gabrielsen et al., 1992).
- Cancer Research : Functionalized amino acid derivatives related to this compound have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. Some compounds have shown promising cytotoxicity in ovarian and oral cancers, suggesting potential use in anticancer drug design (Kumar et al., 2009).
Detection and Sensing Applications
- Nerve Agent Detection : A study has developed a fluorescent probe using a derivative of this compound for detecting nerve agent mimics through a process known as Lossen rearrangement (Huo et al., 2019).
DNA Interaction Studies
- DNA Alteration : Research has been conducted on compounds like 5-(3-methyl-1-triazeno)imidazole-4-carboxamide, a derivative of this compound, to study its effect on DNA. This includes the investigation of its rapid hydrolysis and the extent to which it induces DNA repair synthesis (Mizuno & Decker, 1976).
Tuberculosis Research
- Anti-Tuberculosis Agents : Imidazo[1,2-a]pyridine-3-carboxamides, structurally related to this compound, have been synthesized and evaluated for their effectiveness against various tuberculosis strains. This research indicates the potential of these compounds in treating multi- and extensive drug-resistant tuberculosis (Moraski et al., 2011).
Safety and Hazards
N,N-dimethylazetidine-3-carboxamide hydrochloride is associated with certain hazards. The compound has been assigned the GHS07 pictogram . The hazard statements for the compound include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 . It’s recommended to avoid prolonged exposure and use caution when handling .
Properties
IUPAC Name |
N,N-dimethylazetidine-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O.ClH/c1-8(2)6(9)5-3-7-4-5;/h5,7H,3-4H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVANNEBQEVYYQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693404 | |
Record name | N,N-Dimethylazetidine-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927390-60-1 | |
Record name | N,N-Dimethylazetidine-3-carboxamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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